N-[2-(1H-Indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, also known as 2N1HIA, is a synthetic compound investigated for its potential as an inhibitor of osteoclast differentiation. [] Osteoclasts are cells responsible for bone resorption, and excessive osteoclast activity can lead to bone diseases like osteoporosis. [] 2N1HIA is of significant interest in scientific research due to its potential role in the prevention and treatment of bone diseases associated with excessive bone resorption. []
2N1HIA inhibits osteoclast differentiation by specifically targeting the bone resorption process without directly affecting the receptor activator of nuclear factor kappa-Β ligand (RANKL) signaling pathway. [] While 2N1HIA does not interfere with the expression of key osteoclast-specific gene markers (TRAF6, NFATc1, RANK, OC-STAMP, and DC-STAMP), it significantly downregulates the expression of CD47 and cathepsin K. [] CD47 is an early marker of osteoclast fusion, and cathepsin K is a crucial protease for bone resorption. [] By reducing cathepsin K expression, 2N1HIA effectively hinders bone resorption activity, subsequently leading to a decrease in matrix metalloprotease-9 (MMP-9) activity, bone resorption, and actin ring formation. []
The primary application of 2N1HIA explored in the provided research articles is its potential as an inhibitor of osteoclast differentiation. [] This property makes 2N1HIA a potential candidate for the prevention and treatment of osteoporosis and other bone diseases linked to excessive bone resorption. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 18766-66-0